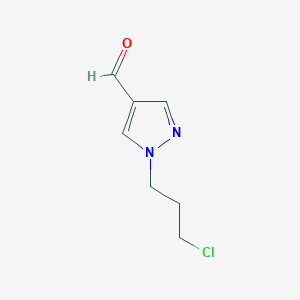![molecular formula C13H18N2O B12087859 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one: , also known as ®-1-(3-methylpiperazin-1-yl)ethan-1-one , is a chemical compound with the following structure:
- It contains a piperazine ring and a phenyl group, making it an interesting molecule for various applications.
C7H14N2O
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 3-methylpiperazine with acetophenone under appropriate conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with an acid catalyst (e.g., hydrochloric acid).
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the production of other compounds.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other ketones, piperazine derivatives, and phenyl-containing compounds.
Uniqueness: Its combination of a piperazine ring and a phenyl group sets it apart from many other compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
VZSMILLAQBMCHD-LLVKDONJSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)
![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)


![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)

![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)


